Dimethyl DL-Glutamate Hydrochloride Dimethyl DL-Glutamate Hydrochloride While extracellular glutamic acid is an excitatory neurotransmitter, intracellular glutamic acid is an amino acid that serves numerous metabolic roles. Dimethyl DL-glutamate is a cell-permeant glutamic acid derivative that enhances insulin release in response to glucose in isolated islets and in animal models of diabetes. It also potentiates the insulinotropic potential of glyburide and glucagon-like peptide 1.2,3 Dimethyl DL-glutamate is used as a cell-permeable form of glutamate in studies of glutamate action in β-cells. However, it can be cytotoxic to myeloid cells and act as an antagonist of glutamate-mediated neurosignaling.

Brand Name: Vulcanchem
CAS No.: 13515-99-6
VCID: VC20948228
InChI: InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H
SMILES: COC(=O)CCC(C(=O)OC)N.Cl
Molecular Formula: C7H14ClNO4
Molecular Weight: 211.64 g/mol

Dimethyl DL-Glutamate Hydrochloride

CAS No.: 13515-99-6

Cat. No.: VC20948228

Molecular Formula: C7H14ClNO4

Molecular Weight: 211.64 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl DL-Glutamate Hydrochloride - 13515-99-6

Specification

Description While extracellular glutamic acid is an excitatory neurotransmitter, intracellular glutamic acid is an amino acid that serves numerous metabolic roles. Dimethyl DL-glutamate is a cell-permeant glutamic acid derivative that enhances insulin release in response to glucose in isolated islets and in animal models of diabetes. It also potentiates the insulinotropic potential of glyburide and glucagon-like peptide 1.2,3 Dimethyl DL-glutamate is used as a cell-permeable form of glutamate in studies of glutamate action in β-cells. However, it can be cytotoxic to myeloid cells and act as an antagonist of glutamate-mediated neurosignaling.

CAS No. 13515-99-6
Molecular Formula C7H14ClNO4
Molecular Weight 211.64 g/mol
IUPAC Name dimethyl 2-aminopentanedioate;hydrochloride
Standard InChI InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H
Standard InChI Key MFUPLHQOVIUESQ-UHFFFAOYSA-N
SMILES COC(=O)CCC(C(=O)OC)N.Cl
Canonical SMILES COC(=O)CCC(C(=O)OC)N.Cl
Appearance Assay:≥95%A crystalline solid

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